methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride
Description
Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 2306264-00-4) is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at the 2-position and a methyl carboxylate ester group. Its molecular formula is C₁₀H₁₇ClN₂O₂, with a molecular weight of 219.7 g/mol (). The compound is stored under refrigeration and is typically available at 95% purity. Spirocyclic amines like this are valued in medicinal chemistry for their conformational rigidity, which enhances receptor binding specificity and metabolic stability .
Properties
IUPAC Name |
methyl 2-aminospiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)11(12)7-10(8-11)5-3-2-4-6-10;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRFQECWQWXLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a spirocyclic ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride serves as a valuable building block in organic synthesis. It can be utilized in the construction of more complex molecules due to its reactive functional groups.
- Synthesis of Complex Organic Molecules: The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer applications.
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, it has been tested against bacterial strains with promising results.
- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Case studies have demonstrated significant growth inhibition in specific cancer cell lines.
Medicine
The compound is being explored as a pharmaceutical intermediate for drug development.
- Drug Development: Its unique structural features make it a candidate for designing new therapeutic agents targeting specific diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials.
- Production of Fine Chemicals: The compound serves as an intermediate in synthesizing fine chemicals used in various industrial processes.
Case Studies
Several studies have documented the efficacy of this compound:
-
Antimicrobial Efficacy Study:
- A study published in a peer-reviewed journal reported that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
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Anticancer Activity Research:
- In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, leading to reduced cell viability measured by MTT assays, with IC50 values indicating potent activity at low concentrations.
Mechanism of Action
The mechanism of action of Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride with key analogs:
Key Observations :
- Heteroatom Substitution : The sulfur and oxygen analogs (e.g., EN300-747170 and EN300-743634) exhibit altered electronic properties and solubility compared to the parent compound. For instance, the thia-derivative (S atom) may enhance lipophilicity .
- Conformational Flexibility : The dual nitrogen atoms in diazaspiro compounds (e.g., CAS 1610028-42-6) increase hydrogen-bonding capacity, which is critical for targeting enzymes or receptors .
Commercial Availability
Biological Activity
Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique chemical and biological properties. The presence of amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with various biomolecules, potentially influencing their function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes. The spirocyclic structure enhances its binding affinity, which may lead to significant pharmacological effects.
Key Mechanisms:
- Hydrogen Bonding : The amino and carboxylic groups can form hydrogen bonds with active sites on enzymes.
- Ionic Interactions : Ionic interactions with charged residues in proteins can modulate enzyme activity.
- Receptor Modulation : Potential agonist or antagonist activity at various receptors, particularly muscarinic acetylcholine receptors, has been suggested based on structural similarities to other known compounds.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Initial studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacological Effects : Given its structural characteristics, the compound may interact with muscarinic receptors involved in cognitive functions, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : Some studies have indicated that spirocyclic compounds can modulate inflammatory pathways, although specific data on this compound is limited.
Case Studies
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Antitumor Evaluation : A study evaluating a series of spirocyclic compounds found that certain derivatives exhibited IC50 values below 10 µM against PC-3 cells, indicating potent antitumor activity . The mechanism involved increased reactive oxygen species (ROS) production leading to apoptosis.
Compound Cell Line IC50 (µM) Mechanism Compound 8q PC-3 9.86 Induces apoptosis via ROS accumulation Compound X A549 >20 Minimal effect observed - Neuropharmacological Studies : Research into muscarinic receptor modulation has highlighted the potential for spirocyclic compounds to influence cognitive processes. Compounds similar to this compound have been shown to activate M1 receptors, which are crucial for memory and learning .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride, and what experimental parameters are critical for yield optimization?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or photochemical reactions, followed by esterification and hydrochloride salt formation. Key parameters include reaction temperature (e.g., 0–5°C for amine protection), solvent polarity (e.g., dichloromethane for cyclopropane intermediates), and stoichiometric control of reagents like Boc-anhydride for amino group protection. Post-synthesis, acid hydrolysis (HCl in dioxane) is used to generate the hydrochloride salt . Yield optimization requires monitoring by TLC or HPLC to detect intermediates and adjust reaction times.
Q. How can researchers confirm the structural integrity of this spirocyclic compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : - and -NMR identify spiro junction protons (δ 1.5–2.5 ppm for nonane protons) and ester carbonyl signals (δ 170–175 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%) and resolve stereoisomers if present.
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves spirocyclic geometry and hydrogen bonding in the hydrochloride salt .
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Methodological Answer : Recrystallization from ethanol/water mixtures (3:1 v/v) removes polar impurities. For non-polar byproducts, flash chromatography on silica gel (gradient elution: hexane/ethyl acetate 8:2 to 5:5) is effective. Impurity profiling via LC-MS helps identify persistent contaminants (e.g., unreacted cyclopropane precursors) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways for spirocyclic ring formation in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for intramolecular cyclization, identifying favorable pathways (e.g., 5-membered vs. 7-membered transition states). Molecular dynamics simulations model solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics. These methods reduce experimental trial-and-error by predicting optimal catalysts (e.g., Lewis acids) and solvents .
Q. What experimental and analytical approaches resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer : Contradictions arise from dynamic stereochemistry or solvent-induced conformational changes. Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes rotamers for clearer splitting analysis. 2D NMR (COSY, NOESY) maps spatial interactions between spiro protons and adjacent groups. Comparative studies with analogous spiro compounds (e.g., 2-amino-7-oxaspiro[3.5]nonane derivatives) clarify anomalies .
Q. How do environmental factors (pH, temperature) influence the stability and degradation pathways of this hydrochloride salt?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., ester hydrolysis to carboxylic acid or decarboxylation). pH-dependent degradation is assessed in buffered solutions (pH 1–10), revealing instability in alkaline conditions (pH >8). Storage at –20°C in desiccated amber vials minimizes hygroscopic decomposition .
Q. What reactor designs (e.g., microfluidic, continuous-flow) improve scalability and safety for synthesizing this compound?
- Methodological Answer : Continuous-flow reactors enhance heat dissipation during exothermic cyclization steps, reducing side reactions. Microfluidic systems enable precise control of reagent mixing (residence time <1 min) for intermediates prone to oxidation. Membrane separation technologies (e.g., nanofiltration) isolate the hydrochloride salt while recycling solvents .
Q. How can researchers reconcile discrepancies between computational predictions and experimental yields in spirocyclic syntheses?
- Methodological Answer : Discrepancies often stem from unaccounted solvent-catalyst interactions or side reactions. High-throughput screening (HTS) with automated liquid handlers tests 100+ conditions (e.g., solvent/base combinations) to validate computational models. Bayesian optimization algorithms iteratively refine predictions using HTS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
